molecular formula C10H12BrNO2 B1445058 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide CAS No. 1250229-89-0

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Cat. No.: B1445058
CAS No.: 1250229-89-0
M. Wt: 258.11 g/mol
InChI Key: YGADQQVASHERFI-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide (CAS 1250229-89-0) is a brominated benzamide derivative supplied for research purposes. This compound is characterized by a molecular formula of C 10 H 12 BrNO 2 and a molecular weight of 258.11 g/mol . Benzamide compounds with similar bromo and hydroxy substitutions, such as 5-bromo-N-ethyl-2-hydroxy-3-methylbenzamide, are known to share this molecular formula and weight, highlighting a family of structurally related research chemicals . As a specialized organic intermediate, its structure features both amide and phenolic hydroxy functional groups, making it a valuable scaffold in synthetic chemistry. Bromo-benzamides are frequently employed as key building blocks in medicinal chemistry and agrochemical research for the synthesis of more complex molecules . For instance, analogous compounds like 4-Bromo-N-methylbenzamide are utilized in the development of pharmaceuticals and pesticides, suggesting potential parallel applications for this reagent in drug discovery and crop protection research . The presence of the bromine atom offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental to constructing carbon-carbon and carbon-nitrogen bonds in modern organic synthesis. This product is intended for use by qualified laboratory professionals. For safe handling, please refer to the relevant safety data sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-12(2)10(14)8-5-4-7(11)6-9(8)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGADQQVASHERFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via N-Alkylation of N-Methylbenzamide Derivatives

One documented approach starts from N-methylbenzamide derivatives, followed by selective N-alkylation and aromatic substitution:

  • Starting Material: N-(4-bromophenyl)-N-methylbenzamide or related analogues.
  • N-Alkylation: Using alkyl halides such as ethyl iodide or ethyl bromide under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran) at moderate temperatures (room temperature to 50°C).
  • Hydroxylation: Directed ortho-hydroxylation can be achieved via catalytic oxidation using ruthenium catalysts such as [RuCl2(p-cymene)]2 in the presence of oxidants like potassium persulfate (K2S2O8) and acidic solvents (TFA/TFAA mixture) at 60°C in sealed tubes for 5-6 hours.
  • Purification: Silica gel column chromatography using solvent systems like petroleum ether/ethyl acetate or n-hexane/acetone.

This method yields the hydroxy-substituted benzamide with bromine at the para position and N-ethyl, N-methyl substitutions on the amide nitrogen with good yields (up to 75-94%) and purity.

Table 1: Key Reaction Conditions for N-Alkylation and Hydroxylation

Step Reagents & Catalysts Solvent(s) Temperature Time Yield (%) Notes
N-Alkylation Alkyl halide (e.g., ethyl iodide), t-BuOK THF RT - 50°C 12 hours Not specified Base-promoted alkylation
Hydroxylation K2S2O8, [RuCl2(p-cymene)]2, TFA:TFAA TFA:TFAA (0.9:0.1 mL) 60°C 5-6 hours 75-94 Directed ortho-hydroxylation
Purification Silica gel chromatography Petroleum ether:ethyl acetate or n-hexane:acetone N/A N/A N/A Column chromatography purification

Preparation via Acid Chloride Intermediate and Amide Formation

Another approach involves the synthesis of the benzamide via acid chloride intermediates:

  • Starting Material: 4-bromo-2-hydroxybenzoic acid or its derivatives.
  • Conversion to Acid Chloride: Reaction with chlorinating agents such as oxalyl chloride, thionyl chloride, phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5) in solvents like dichloromethane or ethyl acetate at 25-55°C.
  • Amide Formation: Subsequent condensation with ethylmethylamine or sequential alkylation steps to introduce the N-ethyl and N-methyl groups.
  • Reaction Conditions: Stirring at temperatures ranging from 10°C to 30°C, with careful pH control during amine addition to avoid side reactions.
  • Workup: Washing with aqueous solutions (NaHCO3, citric acid), drying over anhydrous sodium sulfate, and solvent removal under vacuum.
  • Purification: Crystallization from solvents such as methanol, ethyl acetate, or mixtures with n-heptane to achieve high purity (>99.5%).

This method is adapted from improved processes for related benzamide derivatives, emphasizing solvent choice and reaction optimization to maximize yield and purity.

Table 2: Acid Chloride Route Reaction Parameters

Step Reagents Solvents Temperature Time Notes
Acid Chloride Formation Oxalyl chloride, thionyl chloride, PCl3, PCl5 Dichloromethane, ethyl acetate 25-55°C 2-4 hours Chlorination of benzoic acid
Amide Formation Ethylmethylamine or sequential alkyl amines Methylene dichloride, ethyl acetate 10-30°C 30 min - 1 hr Controlled pH (8-9)
Workup & Purification Aqueous washes, drying agents Methanol, n-heptane Ambient to 60°C Variable Crystallization for purity

Analytical and Purification Considerations

  • Characterization: Proton and carbon NMR spectroscopy (1H-NMR and 13C-NMR) confirm substitution patterns and purity.
  • Chromatography: Silica gel column chromatography is the preferred purification method, with solvent systems tailored to polarity.
  • Crystallization: Final purification often involves crystallization from solvents such as methanol, ethyl acetate, or mixtures with n-heptane to achieve high purity and suitable physical form.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
N-Alkylation + Hydroxylation N-(4-bromophenyl)-N-methylbenzamide Alkyl halides, t-BuOK, K2S2O8, Ru catalyst RT to 60°C, 12 h + 5-6 h 75-94 Directed ortho-hydroxylation
Acid Chloride Intermediate 4-bromo-2-hydroxybenzoic acid Oxalyl chloride, thionyl chloride, amines 25-55°C, 2-4 h + 10-30°C, 1 h Not specified Controlled pH, crystallization for purity
Esterification & Pd-catalysis 4-bromo-2-methylbenzoic acid Methanol, sulfuric acid, Pd catalyst Acid catalysis, Pd coupling Not specified Intermediate synthesis for further steps

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the bromine atom and hydroxyl group allows for specific binding interactions with target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents on the benzamide core, influencing electronic, steric, and supramolecular properties. Key examples include:

Compound Name Substituents Key Structural Features Reference
4-Bromo-N-(2-nitrophenyl)benzamide -N-(2-nitrophenyl)
-No hydroxyl group
Nitro group enhances electron-withdrawing effects; lacks ortho-hydroxyl Sripet et al. (2012)
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) -N-(4-methoxy-2-nitrophenyl)
-Methoxy at para position
Methoxy group introduces electron-donating effects; nitro and methoxy create steric bulk Sripet et al. (2012)
N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide -N-methyl
-4-ethylbenzoyl substituent
-Ortho-hydroxyl
Ethyl group increases hydrophobicity; hydroxyl enables hydrogen bonding Kick & Busch (N/A)
4-Bromo-N,N-dimethylbenzamide -N,N-dimethyl
-No hydroxyl group
Dimethyl groups reduce steric hindrance; lack of hydroxyl limits H-bonding N/A

Key Observations :

  • The hydroxyl group in the target compound facilitates hydrogen bonding, critical for crystal packing and biological interactions .
  • Electron-withdrawing groups (e.g., nitro in 4MNB) increase reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., methoxy) stabilize aromatic systems .

Key Observations :

  • Amide bond formation via acyl chloride and amine precursors is a common strategy .
  • HPLC purification is critical for achieving high purity in compounds with complex substituents .

Physicochemical Properties

Spectroscopic and crystallographic data highlight differences:

Compound NMR Shifts (1H/13C) Crystallographic Data Solubility
4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide Not reported Not available Likely low in water
4-Bromo-N-(2-nitrophenyl)benzamide δ 8.08 (d, J = 8.0 Hz, aromatic H) Monoclinic, P21/c space group; R factor = 0.049 Soluble in acetonitrile
4MNB Not reported Orthorhombic, Pbca space group; halogen-halogen interactions Moderate in DMSO

Key Observations :

  • Nitro-substituted analogs exhibit distinct aromatic proton shifts due to electron withdrawal .
  • Halogen interactions (Br···Br) in 4MNB stabilize crystal lattices .

Biological Activity

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, an ethyl group, a hydroxyl group, and a methylamino group attached to a benzamide core. This unique structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC11H14BrN2O2
Molecular Weight288.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The presence of the bromine atom and hydroxyl group facilitates specific binding interactions with target proteins, leading to alterations in their activity and function.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain kinases involved in cancer proliferation pathways. This inhibition can reverse the transformed phenotype of some cell types, as evidenced by studies measuring the ability of transformed cells to grow independently of external mitogens .

Anticancer Activity

The compound has demonstrated promising anticancer activity in various studies. In particular, it has been evaluated against different cancer cell lines, showing potent inhibitory effects on cell proliferation. For example, in studies involving triple-negative breast cancer (TNBC) cell lines, it exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition .

Case Study: Anticancer Efficacy
In a study assessing the efficacy of this compound on MDA-MB-231 TNBC cells, the compound showed an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting a higher potency against these cancer cells .

Applications in Research

This compound is utilized in various research applications:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting specific diseases.
  • Biochemical Studies : To explore enzyme inhibition mechanisms and protein-ligand interactions.
  • Chemical Synthesis : As an intermediate in synthesizing more complex organic molecules.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-hydroxybenzamideLacks ethyl groupModerate anticancer activity
N-Ethyl-2-hydroxybenzamideLacks bromineLower enzyme inhibition
4-Bromo-N-methylbenzamideLacks ethyl groupReduced selectivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzamides with brominating agents (e.g., NBS or Br₂ in DCM) under controlled pH ensures regioselectivity at the 4-position . Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires a combination of HPLC (≥95% purity), ¹H/¹³C NMR (peak integration for substituents), and FT-IR (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify N-ethyl and N-methyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.7 ppm for N-CH₂), aromatic protons (δ 7.0–8.0 ppm), and hydroxyl protons (broad peak at δ 5–6 ppm) .
  • ESI-MS : Confirm molecular weight (calc. for C₁₀H₁₃BrN₂O₂: 297.03 g/mol) and isotopic pattern for bromine (1:1 M/M+2 ratio) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement; P2₁/c space group common for benzamides) .

Q. How can the compound’s solubility and stability be assessed for in vitro studies?

  • Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. For hygroscopicity, use dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Validate target engagement using isothermal titration calorimetry (ITC) for binding affinity and competitive ELISA for enzyme inhibition. Cross-reference with structurally similar compounds (e.g., 4-chloro-N-aryl benzamides in ) to identify pharmacophore requirements .

Q. What strategies optimize synthetic yield while minimizing byproducts (e.g., di-brominated impurities)?

  • Methodological Answer : Use kinetic control: lower reaction temperature (0–5°C) and stoichiometric bromine equivalents. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane). For byproduct removal, employ selective extraction (e.g., aqueous Na₂S₂O₃ wash to quench excess Br₂) .

Q. How to design experiments for studying its mechanism of action in bacterial proliferation inhibition?

  • Methodological Answer : Conduct target deconvolution via transcriptomics (RNA-seq of treated vs. untreated bacteria) and proteomics (2D gel electrophoresis). Validate using knockout strains (e.g., acps-pptase mutants in ) to confirm enzyme targeting .

Q. What computational methods predict binding modes with bacterial targets (e.g., acps-pptase)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 3FXY). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Compare with analogs (e.g., trifluoromethyl-substituted benzamides in ) to refine QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

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